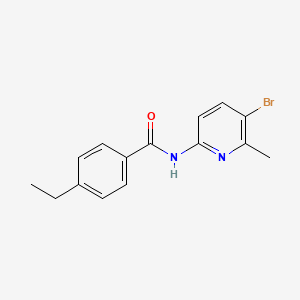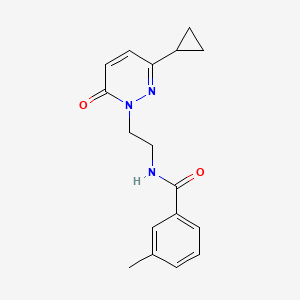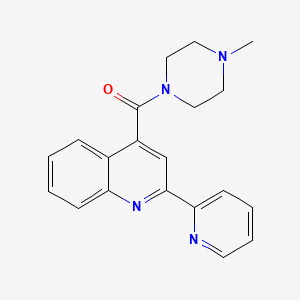
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide, also known as BMEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMEB belongs to the family of benzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. In cancer cells, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt and NF-κB pathways. In inflammatory and painful conditions, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been found to inhibit the production of pro-inflammatory cytokines and modulate the activity of ion channels and receptors involved in pain perception.
Biochemical and physiological effects:
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been shown to have diverse biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of ion channels and receptors, and inhibition of pro-inflammatory cytokine production. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has also been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide for lab experiments is its high selectivity towards cancer cells, which allows for targeted cancer therapy with minimal side effects. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide also has low toxicity and is well-tolerated in animal models. However, one of the limitations of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is its poor solubility in water, which can affect its bioavailability and limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide research, including the optimization of its synthesis method to improve its yield and purity, the investigation of its efficacy in combination with other anticancer drugs, and the exploration of its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Further studies are also needed to elucidate the exact mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide and its potential side effects in humans.
Conclusion:
In conclusion, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been extensively studied for its anticancer, anti-inflammatory, and analgesic effects, and has shown low toxicity and high selectivity towards cancer cells. Future research on N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is needed to optimize its synthesis method, investigate its efficacy in combination with other drugs, and explore its potential applications in other fields.
Synthesemethoden
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride, which is then reacted with 5-bromo-6-methylpyridin-2-amine in the presence of a base to produce N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide. The yield of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and pain management. In cancer research, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has also been found to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and painful conditions.
Eigenschaften
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-3-11-4-6-12(7-5-11)15(19)18-14-9-8-13(16)10(2)17-14/h4-9H,3H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYDLEQFZFNGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(6,7-dimethyl-1H-benzimidazol-2-yl)propyl]amine hydrochloride](/img/no-structure.png)
![1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline](/img/structure/B2635641.png)

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2635647.png)

![2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2635649.png)


![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2635654.png)
![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl] furan-2-carboxylate](/img/structure/B2635655.png)
![Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2635657.png)
![2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B2635658.png)

![3-[[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635662.png)